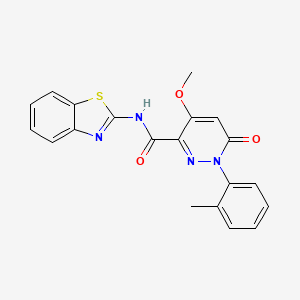

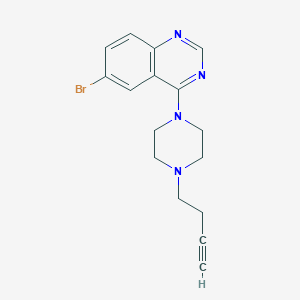

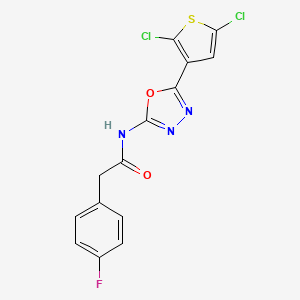

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a but-3-ynylpiperazin-1-yl group at the 4th position.Chemical Reactions Analysis

Quinazoline derivatives have been the focus of many synthesis and bioactivity researches . The synthetic methods are categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .科学的研究の応用

Potential as Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline derivatives are explored as potential irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, with specific substituents at the C-6 position, exhibit enhanced biological properties due to their reactivity and water solubility. Experimental evidence suggests their capability to interact covalently with target enzymes, indicating potential for antitumor activity. For instance, one derivative demonstrated significant oral activity in a human epidermoid carcinoma model (Tsou et al., 2001).

Synthesis and Analgesic and Anti-Inflammatory Screening

Some this compound derivatives have been synthesized and screened for analgesic and anti-inflammatory activities. These compounds have shown promising results in comparison to reference standards, with specific derivatives exhibiting high anti-inflammatory and analgesic activities (Eweas et al., 2012).

EGFR Inhibitors as Targeted Anticancer Agents

Research has focused on synthesizing 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivatives. These compounds have been evaluated as EGFR inhibitors, with some showing superior inhibitory activity and in vitro cytotoxicity against specific human cancer cell lines. A molecular docking study was also performed to understand the interaction of these compounds with the active site of EGFR-TK, indicating their potential as targeted anticancer agents (Allam et al., 2020).

Cytotoxicity and Molecular Docking Studies

The synthesis of 5-styryltetrazolo[1,5-c]quinazolines based on the 6-bromo-4-chloro-2-styrylquinazoline scaffold and their evaluation for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells have been documented. Molecular docking studies against tubulin revealed the potential binding mechanism of these compounds, with certain derivatives exhibiting significant cytotoxicity (Mphahlele et al., 2017).

Synthesis and Biological Evaluation of 6-Bromo-2,3-Disubstituted 4(3H)-Quinazolinones

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been reported, highlighting their considerable antibacterial affinities. These derivatives were synthesized through various reactions, demonstrating their potential in developing antibacterial agents (Badr et al., 1980).

将来の方向性

Quinazoline derivatives, including 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline, have drawn more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

作用機序

Target of Action

Quinazoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .

Biochemical Pathways

Quinazoline derivatives are known to impact various biochemical pathways due to their broad biological activity .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

Quinazoline derivatives, in general, offer a promising area of study due to their broad spectrum of biological activities .

特性

IUPAC Name |

6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIONPWQXUDNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)